molecular formula C14H19FN4OS B14793193 (R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide

(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B14793193
M. Wt: 310.39 g/mol
InChI Key: KWKZILLZNZXSBQ-SDPOGBSXSA-N
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Description

®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluoropyrazole and pyridine moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process begins with the preparation of the fluoropyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used include fluorinating agents, pyridine derivatives, and sulfinamide precursors. The reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, ®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .

Medicine

In medicinal chemistry, ®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .

Mechanism of Action

The mechanism of action of ®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The fluoropyrazole and pyridine moieties allow it to bind to enzymes or receptors, modulating their activity. This binding can inhibit or activate specific pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide is unique due to its combination of fluoropyrazole, pyridine, and sulfinamide groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19FN4OS

Molecular Weight

310.39 g/mol

IUPAC Name

(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C14H19FN4OS/c1-10(18-21(20)14(2,3)4)11-5-6-13(16-7-11)19-9-12(15)8-17-19/h5-10,18H,1-4H3/t10?,21-/m1/s1

InChI Key

KWKZILLZNZXSBQ-SDPOGBSXSA-N

Isomeric SMILES

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N[S@](=O)C(C)(C)C

Canonical SMILES

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)NS(=O)C(C)(C)C

Origin of Product

United States

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